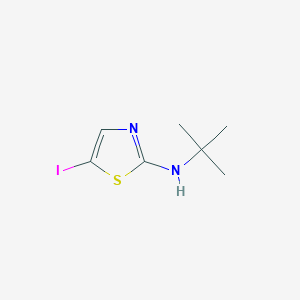

N-tert-butyl-5-iodo-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2S/c1-7(2,3)10-6-9-4-5(8)11-6/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSYCIYIFXBKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514349-71-3 | |

| Record name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Analysis and Spectroscopic Characterization of N Tert Butyl 5 Iodo 1,3 Thiazol 2 Amine

Single Crystal X-ray Diffraction Analysis

The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise measurements of the atomic arrangement within the crystal lattice of N-tert-butyl-5-iodo-1,3-thiazol-2-amine.

Determination of Molecular Conformation and Bond Geometries

Analysis of the diffraction data would yield the precise bond lengths, bond angles, and torsion angles of the molecule. This information is critical for understanding the spatial relationship between the tert-butyl group, the thiazole (B1198619) ring, and the iodine substituent. Key parameters that would be determined are presented in the hypothetical data table below.

Table 1: Hypothetical Bond Geometries for this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | C(5) | I | | Data Not Available | | Bond Length | N | C(tert-butyl) | | Data Not Available | | Bond Angle | C(4) | C(5) | S(1) | Data Not Available | | Torsion Angle | C(2) | N | C(tert-butyl) | C(methyl) | Data Not Available | Note: This table is for illustrative purposes only. The values are dependent on experimental data which is currently unavailable.

Elucidation of Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by non-covalent interactions. For this compound, one would anticipate investigating several types of interactions, including potential N-H···S or N-H···N hydrogen bonds, C-H···π interactions involving the thiazole ring, and halogen bonding involving the iodine atom. The presence and geometry of these interactions are fundamental to understanding the material's properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A full suite of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would be necessary for a comprehensive characterization of this compound.

Comprehensive Chemical Shift Assignment and Coupling Constant Analysis (¹H, ¹³C, ¹⁵N)

The chemical environment of each unique proton, carbon, and nitrogen atom in the molecule would be determined by its chemical shift (δ) in the respective NMR spectra. For instance, one would expect a singlet in the ¹H NMR spectrum for the nine equivalent protons of the tert-butyl group and a distinct signal for the proton on the thiazole ring. The ¹³C NMR spectrum would show signals for the carbons of the tert-butyl group and the thiazole ring. Scalar couplings (J-couplings) between neighboring nuclei would provide further insight into the connectivity of the molecule.

Table 2: Anticipated NMR Chemical Shift Assignments (Hypothetical)

| Atom | Multiplicity | Chemical Shift (ppm) |

|---|---|---|

| ¹H (tert-butyl) | Singlet | Data Not Available |

| ¹H (thiazole C4-H) | Singlet | Data Not Available |

| ¹H (amine N-H) | Broad Singlet | Data Not Available |

| ¹³C (thiazole C2) | Data Not Available | |

| ¹³C (thiazole C4) | Data Not Available | |

| ¹³C (thiazole C5) | Data Not Available | |

| ¹³C (tert-butyl quat.) | Data Not Available | |

| ¹³C (tert-butyl methyl) | Data Not Available |

Note: This table represents expected signals. Actual chemical shifts require experimental data.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the chemical shifts and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which is invaluable for confirming the molecular conformation in solution.

Dynamic NMR Studies for Conformational Dynamics

While specific dynamic nuclear magnetic resonance (DNMR) studies for this compound are not extensively reported in the literature, the structural features of the molecule suggest the presence of conformational dynamics suitable for investigation by this technique. The primary dynamic process of interest would be the restricted rotation around the single bond connecting the exocyclic amine nitrogen and the C2 carbon of the thiazole ring (C2-N bond).

This hindered rotation arises from the partial double-bond character of the C2-N bond, a common feature in 2-aminothiazole (B372263) systems due to resonance delocalization of the nitrogen lone pair into the heterocyclic ring. This resonance effect creates a significant energy barrier to rotation. The presence of a bulky tert-butyl group attached to the exocyclic nitrogen is expected to further influence this rotational barrier.

In a typical DNMR experiment, the ¹H or ¹³C NMR spectrum would be recorded over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals would be expected for atoms that are chemically non-equivalent in the planar ground state. For instance, the methyl groups of the tert-butyl substituent might become diastereotopic and show separate resonances. As the temperature is increased, the rate of rotation around the C2-N bond increases. This chemical exchange leads to a broadening of the distinct signals.

At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad peak. Above this temperature, as the rotation becomes even faster, the signal sharpens into a time-averaged singlet. By analyzing the line shape of the signals at different temperatures, particularly at the coalescence point, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.netmontana.edu This value provides quantitative insight into the conformational stability and the degree of C2-N double-bond character. Studies on analogous amide and triazine systems have successfully used this method to determine rotational barriers ranging from 15 to 23 kcal/mol. nih.govnih.gov

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within this compound.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the thiazole ring, the N-H group, the tert-butyl group, and the carbon-iodine bond. Based on extensive studies of 2-aminothiazole derivatives and related compounds, a tentative assignment of these vibrational modes can be proposed. semanticscholar.orgscirp.orgmdpi.commdpi.com

The thiazole ring itself gives rise to a series of complex vibrations. The C=N and C=C stretching vibrations within the ring are typically observed in the 1640-1500 cm⁻¹ region. semanticscholar.org Ring breathing modes and other deformations occur at lower frequencies. The C-S stretching vibrations are often found in the 800-600 cm⁻¹ range.

The substituents introduce their own characteristic frequencies. The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the tert-butyl group will produce strong bands in the 3000-2850 cm⁻¹ region. The C-I stretching vibration is expected at the lower end of the spectrum, typically between 500 and 600 cm⁻¹. nih.gov Raman spectroscopy would be particularly useful for observing the C-S and C-I stretching modes, which can be weak in IR spectra. irdg.orgaps.org

Table 1: Proposed Assignment of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine (N-H) | 3500 - 3300 | Medium |

| Asymmetric C-H Stretch | tert-Butyl (-C(CH₃)₃) | ~2960 | Strong |

| Symmetric C-H Stretch | tert-Butyl (-C(CH₃)₃) | ~2870 | Strong |

| C=N Stretch | Thiazole Ring | 1640 - 1600 | Medium-Strong |

| N-H Bend | Secondary Amine (N-H) | 1600 - 1550 | Medium |

| C=C Stretch | Thiazole Ring | 1550 - 1500 | Medium |

| Asymmetric C-H Bend | tert-Butyl (-C(CH₃)₃) | ~1460 | Medium |

| Symmetric C-H Bend | tert-Butyl (-C(CH₃)₃) | ~1370 | Strong |

| Ring Vibrations | Thiazole Ring | 1300 - 1000 | Medium-Weak |

| C-N Stretch | Amine (C₂-N) | 1250 - 1200 | Medium |

| C-S Stretch | Thiazole Ring | 800 - 600 | Weak (IR), Strong (Raman) |

| C-I Stretch | Iodo-group (C₅-I) | 600 - 500 | Weak (IR), Strong (Raman) |

In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The most probable interaction involves the hydrogen atom of the exocyclic amine (N-H) acting as a hydrogen bond donor and the endocyclic nitrogen atom (N3) of a neighboring molecule acting as the acceptor (N-H···N). ulpgc.es

This hydrogen bonding has a pronounced effect on the vibrational frequency of the N-H group in the FT-IR spectrum. Compared to the "free" N-H stretch observed in a very dilute solution in a non-polar solvent, the hydrogen-bonded N-H stretching band will be shifted to a lower wavenumber (a "red shift"). ulpgc.es This shift, which can be on the order of 50-150 cm⁻¹, is accompanied by a significant broadening of the absorption band and an increase in its integrated intensity. The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bonding interaction. Such phenomena have been well-documented in related 2-aminothiazole and benzothiazole (B30560) systems, confirming the tendency of the N-H group to engage in these intermolecular interactions. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an essential tool for confirming the elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns.

The precise elemental composition can be determined by accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). For this compound, the molecular formula is C₇H₁₁IN₂S. The calculated monoisotopic mass for this formula is 281.9688 Da. uni.lu HRMS can confirm this mass with high accuracy (typically within 5 ppm), which provides unambiguous confirmation of the elemental formula.

The electron ionization (EI) mass spectrum would reveal the fragmentation pathways of the molecule. The fragmentation of 2-aminothiazole derivatives is influenced by the stability of the resulting ions. researchgate.netsapub.org For the title compound, the molecular ion peak ([M]⁺˙) at m/z 282 is expected. A prominent fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable ion at m/z 267. A more significant fragmentation would be the cleavage of the C-N bond to lose the entire tert-butyl group as a stable tert-butyl cation or radical, leading to a major fragment ion corresponding to the 5-iodo-1,3-thiazol-2-amine core at m/z 226. Other likely fragmentations include the loss of the iodine atom (•I) to give a fragment at m/z 155, or subsequent cleavage of the thiazole ring itself. researchgate.netresearchgate.net

Table 2: Proposed HRMS Fragmentation Pathway for this compound

| m/z (Nominal) | Proposed Formula | Proposed Fragment Identity |

| 282 | [C₇H₁₁IN₂S]⁺˙ | Molecular Ion [M]⁺˙ |

| 267 | [C₆H₈IN₂S]⁺ | [M - CH₃]⁺ |

| 226 | [C₃H₂IN₂S]⁺ | [M - C₄H₉]⁺ |

| 155 | [C₇H₁₁N₂S]⁺ | [M - I]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation |

Computational Chemistry and Theoretical Investigations of N Tert Butyl 5 Iodo 1,3 Thiazol 2 Amine

Molecular Dynamics Simulations

Characterization of Intermolecular Interactions

Computational studies on the N-tert-butyl-5-iodo-1,3-thiazol-2-amine scaffold and its analogs are crucial for understanding the forces that govern molecular recognition and binding to biological targets. The electronic and structural features of this compound suggest the potential for a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

The 2-amino group on the thiazole (B1198619) ring can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring (N3) can act as a hydrogen bond acceptor. In a related compound, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, crystallographic data revealed that intermolecular N—H⋯N hydrogen bonds are key interactions that link molecules together in the solid state. nih.gov This suggests that the amino group of this compound would readily participate in hydrogen bonding with amino acid residues in a protein's active site, such as aspartate, glutamate, or the backbone carbonyls.

The iodine atom at the 5-position of the thiazole ring is a significant feature, capable of forming halogen bonds. A halogen bond is a noncovalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. The strength of this interaction can be comparable to that of a hydrogen bond and is highly directional, which can contribute significantly to binding affinity and selectivity.

Theoretical calculations on related 2-aminothiazole (B372263) derivatives have been used to predict their binding affinities with various enzymes. researchgate.net These in silico studies often involve calculating interaction energies between the ligand and active site residues, which are composed of the contributions from hydrogen bonds, hydrophobic interactions, and other noncovalent forces.

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Molecular Feature Responsible | Potential Binding Partner (in a Protein) |

| Hydrogen Bond Donor | Amino group (-NH) | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Thiazole Ring Nitrogen (N3) | Arg, Lys, His, Gln, Asn, Ser, Thr, Main-chain N-H |

| Halogen Bond | Iodine at C5 | Main-chain C=O, Ser, Thr, Asp, Glu |

| Hydrophobic Interactions | tert-Butyl group, Thiazole ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Analogs

While specific SAR and QSAR studies on this compound are not extensively documented, research on analogous 2-aminothiazole structures provides significant insights into the key structural determinants for biological activity. The thiazole ring serves as a versatile scaffold in medicinal chemistry, and modifications at the 2-, 4-, and 5-positions have been shown to modulate activity across various biological targets. ijper.orgmdpi.com

Studies on N-(thiazol-2-yl)-benzamide analogs have shown that substitution on the thiazole ring is critical for activity. For instance, the introduction of a 4-tert-butyl group on the thiazole ring was found to be beneficial for the antagonist activity at the Zinc-Activated Channel (ZAC). semanticscholar.org This highlights the importance of bulky, hydrophobic groups at this position, likely for occupying a specific hydrophobic pocket in the target protein.

The substituent at the 5-position of the thiazole ring also plays a crucial role. In a series of 2-aminophenyl-5-halothiazoles designed as Aurora kinase inhibitors, the nature of the halogen atom was shown to influence inhibitory activity. mdpi.com Halogens can affect the electronic properties of the ring and participate in specific interactions like halogen bonding, which can enhance binding affinity. The presence of iodine in this compound suggests a potential for strong halogen bonding interactions.

The 2-amino group is a common feature in many biologically active thiazoles and is often essential for forming key hydrogen bonds with the target. Modifications of this group, for example by acylation, can drastically alter the biological profile.

Computational methods are instrumental in the rational design of derivatives based on the this compound scaffold. By understanding the key intermolecular interactions, new analogs can be designed to enhance binding affinity and selectivity for a specific biological target.

For instance, if a target protein has a deep hydrophobic pocket, the tert-butyl group could be replaced with other bulky alkyl or aryl groups to optimize hydrophobic packing. Molecular docking simulations can be used to virtually screen a library of such derivatives and predict their binding modes and affinities. nih.gov

To enhance halogen bonding, the iodine at the 5-position could be retained, or other halogens could be introduced. Computational tools like σ-hole calculations can quantify the halogen bonding potential of different substituents, guiding the selection of the most promising candidates for synthesis.

Furthermore, the 2-amino group can be elaborated to introduce additional interaction points. For example, it could be acylated with fragments containing hydrogen bond donors or acceptors to form additional interactions with the target protein. This strategy has been successfully employed in the design of other thiazole-based inhibitors. nih.gov

Table 2: Example Strategies for Computational Derivative Design

| Scaffold Position | Modification Strategy | Desired Interaction | Computational Tool |

| C2-amino group | Acylation, Alkylation | Additional H-bonds, Hydrophobic interactions | Molecular Docking, Free Energy Calculations |

| C4-position | Introduction of various substituents | Explore pocket selectivity, Enhance hydrophobic interactions | 3D-QSAR, Docking |

| C5-iodo group | Substitution with other halogens or H-bond donors | Modulate halogen bonding, Introduce new H-bonds | Electrostatic Potential Maps, Docking |

| N-tert-butyl group | Replacement with smaller/larger alkyl or cyclic groups | Optimize fit in hydrophobic pocket | Molecular Dynamics, Docking |

In silico methods, particularly molecular docking, are powerful tools for predicting how this compound and its analogs might bind to various biological targets, providing insights into their potential mechanisms of action. nih.gov Docking simulations place a ligand into the binding site of a protein and score the resulting complex based on the predicted binding affinity.

For example, docking studies on 2-aminothiazole derivatives against oxidoreductase enzymes have predicted binding affinities and identified key amino acid residues involved in the interaction. researchgate.net Such studies revealed the importance of hydrogen bonds and hydrophobic interactions for stable binding. Similarly, this compound could be docked into the active sites of various kinases, proteases, or ion channels to generate hypotheses about its biological activity.

The results of docking simulations can highlight the specific roles of the different functional groups on the molecule. The predicted binding pose might show the 2-amino group forming a crucial hydrogen bond with a backbone carbonyl, the tert-butyl group occupying a hydrophobic sub-pocket, and the iodine atom forming a halogen bond with a nearby oxygen or nitrogen atom. These predictions can then guide experimental studies, such as site-directed mutagenesis, to validate the proposed binding mode.

Table 3: Predicted Binding Affinities of Analogous Scaffolds to Biological Targets

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-Aminothiazole derivatives | Tyrosinase Oxidoreductase (3NM8) | -6.64 | Ala40A, Gly43A, Phe48B |

| 2-Aminothiazole derivatives | NADPH Oxidase (2CDU) | -5.79 | Ile155, Gly156, Cys242 |

| Benzo[d]thiazol-2-amine derivatives | HER Enzyme | -10.4 | Not specified |

Note: The data in this table is derived from studies on analogous compounds and serves as an illustrative example of the types of predictions made in silico. researchgate.netnih.gov

Development of Ligand Design Principles from the this compound Scaffold

The structural and computational analyses of this compound and its analogs allow for the formulation of general principles for ligand design based on this scaffold.

The Privileged 2-Aminothiazole Core: The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry. mdpi.com It provides a rigid core that correctly orients substituents for interaction with a target, and its amino group and ring nitrogen are excellent hydrogen bonding participants.

Exploiting the 5-Position for Halogen Bonding: The presence of a halogen, particularly iodine, at the 5-position is a key design element. This position is suitable for introducing a halogen bond donor to interact with electron-rich pockets in a protein, which can significantly enhance affinity and selectivity.

Utilizing Bulky Groups for Hydrophobic Interactions: The tert-butyl group demonstrates the utility of incorporating a bulky, hydrophobic moiety. Depending on the topology of the target's binding site, this group can be modified to optimize van der Waals and hydrophobic contacts. The general principle is to match the size and shape of this substituent to the available hydrophobic pocket.

Modularity for Target Selectivity: The scaffold is modular, meaning that different positions (C2-amine, N-substituent, C4, C5) can be independently modified. This allows for fine-tuning of the molecule's properties to achieve selectivity for a specific biological target over others. For example, while the 2-aminothiazole core might provide general binding to a family of proteins (e.g., kinases), specific substitutions at the other positions can confer selectivity for a particular member of that family.

By combining these principles, the this compound scaffold serves as a valuable starting point for the development of potent and selective modulators of various biological targets.

Advanced Research Applications and Methodological Development Utilizing N Tert Butyl 5 Iodo 1,3 Thiazol 2 Amine

Role as a Chemical Probe in Biological Systems

The distinct functionalities of N-tert-butyl-5-iodo-1,3-thiazol-2-amine allow it to serve as a sophisticated chemical probe for interrogating complex biological systems. Its ability to interact with and report on molecular environments provides researchers with valuable insights into biological processes.

Thiazole (B1198619) derivatives are known to exhibit a wide range of pharmacological activities, and their mechanisms of action are a subject of intensive study. researchgate.net While direct studies on the specific molecular pathways affected by this compound are emerging, the broader class of 2-aminothiazoles has been investigated for its role in various signaling cascades. For instance, related thiazole compounds have been explored for their potential to modulate the activity of enzymes and receptors involved in neurological disorders. mdpi.com The introduction of an iodine atom at the 5-position of the thiazole ring allows for further chemical modifications, enabling the development of a suite of probes to investigate specific molecular pathways. The bulky tert-butyl group can influence the compound's binding affinity and selectivity for its biological targets, a critical factor in elucidating its precise mechanism of action.

The tert-butyl group in this compound is a particularly useful feature for identifying and characterizing new protein-ligand interactions. nih.gov This bulky, hydrophobic moiety can produce strong and easily detectable signals in nuclear magnetic resonance (NMR) spectroscopy, specifically through the nuclear Overhauser effect (NOE). nih.gov This allows for the mapping of the ligand's binding site on a target protein, even for tightly bound ligands, without the need for prior resonance assignments of the protein's NMR spectrum. nih.gov The intense signal from the nine equivalent protons of the tert-butyl group makes it readily distinguishable from the background signals of the protein. nih.gov This approach provides a practical and rapid method for pinpointing the location of the ligand and understanding its orientation within the binding pocket. nih.gov

| Structural Feature | Methodological Application | Key Advantage |

|---|---|---|

| tert-Butyl Group | NMR Spectroscopy (NOE) | Intense and easily observable signals for mapping binding sites. nih.gov |

| Iodine Atom | X-ray Crystallography | Heavy atom for phasing and improved electron density maps. |

| Thiazole Core | Scaffold for Library Synthesis | Allows for systematic modification to explore structure-activity relationships. nih.gov |

Application as a Key Synthetic Building Block for Complex Heterocyclic Compounds

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, and the iodo and amino substituents provide handles for a variety of chemical transformations. lifechemicals.com

Heterocyclic compounds are fundamental in drug discovery and materials science. ossila.com this compound serves as an excellent starting material for the construction of diverse libraries of heterocyclic compounds. The iodine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 5-position of the thiazole ring. The 2-amino group can be acylated, alkylated, or used in condensation reactions to further expand the chemical diversity of the resulting library. researchgate.net This versatility allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents and functional materials. nih.gov

The reactivity of the iodo and amino groups on the thiazole ring can be harnessed to construct novel fused and polycyclic systems. researchgate.net Intramolecular cyclization reactions, potentially involving a substituent introduced at the 5-position via the iodine atom, can lead to the formation of bicyclic and tricyclic ring systems. For example, a suitably functionalized side chain attached at the 5-position could undergo a cyclization reaction with the 2-amino group or the thiazole nitrogen to form a new ring. This approach provides access to unique and complex molecular architectures that may possess novel biological activities or material properties. researchgate.net

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Iodine Atom (C5) | Suzuki, Stille, Sonogashira Coupling | Aryl-, vinyl-, or alkynyl-substituted thiazoles |

| Amino Group (N2) | Acylation, Alkylation, Condensation | Amides, secondary/tertiary amines, imines |

| Both | Intramolecular Cyclization | Fused heterocyclic systems |

Investigation of Halogen Bonding and Other Non-Covalent Interactions in Supramolecular Chemistry

The iodine atom in this compound is capable of participating in halogen bonding, a type of non-covalent interaction that has gained significant attention in supramolecular chemistry and crystal engineering. nih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com

| Type of Interaction | Participating Atoms/Groups | Potential Role in Supramolecular Assembly |

|---|---|---|

| Halogen Bonding | Iodine atom and a nucleophile (e.g., N, O, S) | Directional control of crystal packing. mdpi.com |

| Hydrogen Bonding | Amino group (donor) and an acceptor atom | Formation of extended networks. nih.gov |

| π-π Stacking | Thiazole rings | Stabilization of layered structures. |

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate the requested article on "this compound" that adheres to the provided outline.

Extensive searches for research data specifically pertaining to "this compound" in the contexts of self-assembled materials, crystal engineering, radiopharmaceutical chemistry, and in vitro binding assays did not yield any relevant scholarly articles or detailed findings.

Notably, major chemical databases like PubChem contain an entry for this compound (CID 66223456) but explicitly state that "No literature data available for this compound." uni.lu This indicates a lack of published research on its applications in the advanced areas specified in the outline.

While general principles of crystal engineering involving halogenated compounds globethesis.comresearchgate.netnih.gov and standard methods for the synthesis of radioiodinated molecules exist nih.gov, there is no specific information detailing the use of this compound in these applications. The strict instruction to focus solely on this compound and not introduce information outside the explicit scope of the outline cannot be fulfilled without available research data.

Therefore, to ensure scientific accuracy and avoid generating unsubstantiated information, the article as requested cannot be written.

Future Research Directions and Open Questions

Discovery of Unprecedented Reactivity and Transformations

The iodine atom at the C5 position of the thiazole (B1198619) ring is a key functional handle that opens avenues for a wide array of chemical transformations. Future research will likely focus on leveraging this feature to uncover novel and unprecedented reactivity patterns. The electron-donating nature of the 2-amino group and the steric hindrance imposed by the N-tert-butyl group are expected to modulate the reactivity of the C-I bond in interesting ways.

Exploration of novel cross-coupling reactions beyond standard protocols will be a primary focus. While Suzuki and Sonogashira couplings are well-established for aryl iodides, investigating less common coupling partners and catalytic systems could lead to the synthesis of novel derivatives with unique electronic and steric properties. Furthermore, the potential for C-H activation at the C4 position, facilitated by the directing effect of the amino group or a transiently installed group, presents an exciting area for discovering new carbon-carbon and carbon-heteroatom bond-forming reactions. The interplay between the iodo and amino functionalities could also be exploited in metal-catalyzed cyclization reactions to construct fused heterocyclic systems.

Development of Sustainable and Atom-Economical Synthetic Methodologies

While classical methods like the Hantzsch thiazole synthesis provide access to the 2-aminothiazole (B372263) core, future efforts will be directed towards developing more sustainable and atom-economical synthetic routes to N-tert-butyl-5-iodo-1,3-thiazol-2-amine and its derivatives. bepls.comresearchgate.netrsc.org This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising approach is the development of one-pot, multi-component reactions where the thiazole ring is constructed and functionalized in a single synthetic operation. bepls.com This would streamline the synthesis and reduce the need for intermediate purification steps. The use of greener solvents, such as water or bio-based solvents, and the development of recyclable catalysts are also crucial aspects of sustainable synthesis. researchgate.netmdpi.com Furthermore, exploring direct C-H iodination of the N-tert-butyl-1,3-thiazol-2-amine precursor would be a highly atom-economical alternative to traditional methods that often involve harsh reagents.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| One-Pot Multi-Component Reactions | Reduced reaction time, higher yields, simplified workup | Direct synthesis from simple precursors, minimizing waste. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields | Efficient and high-throughput synthesis of derivatives. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety | Scalable and continuous production with improved purity. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enantioselective transformations of derivatives. |

Advancements in Analytical Techniques for Subtle Structural Characterization

The unambiguous characterization of this compound and its derivatives is crucial for understanding their reactivity and biological activity. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced analytical methodologies to probe subtle structural features. nih.govipb.ptrsc.org

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the connectivity and spatial arrangement of atoms within the molecule. ipb.ptnumberanalytics.com Solid-state NMR could be employed to study the structure and dynamics of the compound in the solid phase. In mass spectrometry, techniques like high-resolution mass spectrometry (HRMS) are essential for accurate mass determination and elemental composition analysis. nih.gov Furthermore, ion mobility-mass spectrometry could provide information about the three-dimensional shape of the molecule and its conformers in the gas phase.

| Analytical Technique | Information Gained | Relevance for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei | Unambiguous assignment of proton and carbon signals. |

| NOESY | Through-space correlations between nuclei | Determination of stereochemistry and conformational preferences. |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition | Confirmation of molecular formula and identification of impurities. |

| X-ray Crystallography | Precise three-dimensional structure in the solid state | Definitive structural elucidation and analysis of intermolecular interactions. |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is poised to accelerate the discovery and development of new chemistry involving this compound. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including geometries, electronic structures, and spectroscopic data. researchgate.net This can aid in the interpretation of experimental results and guide the design of new experiments.

Computational methods can be used to model reaction mechanisms, predict the feasibility of proposed transformations, and understand the factors that control regioselectivity and stereoselectivity. For instance, DFT calculations could be used to predict the most likely sites for electrophilic or nucleophilic attack, or to model the transition states of various coupling reactions. This predictive power can significantly reduce the amount of trial-and-error experimentation required, leading to a more efficient and targeted research process.

Expanding the Scope of this compound Derived Molecular Probes for Mechanistic Biological Inquiry

The 2-aminothiazole scaffold is a common feature in biologically active molecules and fluorescent dyes. nih.govnih.gov The presence of the iodine atom in this compound offers a unique opportunity for the development of novel molecular probes for biological applications. The iodine can be readily replaced with other functional groups, including fluorophores, affinity tags, or reactive groups for covalent labeling of biomolecules.

Future research in this area will focus on designing and synthesizing derivatives that can act as fluorescent probes for imaging specific cellular components or processes. rsc.orgresearchgate.net For example, by attaching a suitable fluorophore, it may be possible to create probes that localize in specific organelles or bind to particular proteins. The tert-butyl group can be modified to tune the solubility and cell permeability of the probes. Furthermore, the development of photoaffinity probes, where the iodo-thiazole moiety can be photochemically activated to form a covalent bond with a target biomolecule, would be a powerful tool for identifying protein binding partners and elucidating biological mechanisms.

| Probe Type | Potential Application | Design Strategy |

| Fluorescent Probes | Cellular imaging of specific targets | Attachment of a fluorophore to the thiazole ring. |

| Affinity-Based Probes | Identification of binding partners | Incorporation of a biotin (B1667282) or other affinity tag. |

| Photoaffinity Probes | Covalent labeling of target proteins | Modification to enable photochemical activation. |

| Bioorthogonal Probes | In vivo imaging and tracking | Introduction of a bioorthogonal functional group. |

Q & A

Q. What are the established synthetic routes for N-tert-butyl-5-iodo-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the thiazole core. For example, thiourea derivatives may react with α-halogenated ketones or esters under basic conditions to form the thiazole ring, followed by iodination at the 5-position and tert-butyl substitution at the amine group . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst use (e.g., K2CO3). Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH3) and iodine’s deshielding effect on adjacent protons .

- GC-MS/HPLC : Validates molecular weight (e.g., m/z = 308.16 g/mol) and purity (>95%) .

- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm<sup>-1</sup>) and C–I bonds (~500 cm<sup>-1</sup>) .

Q. What are the key structural features influencing the reactivity of this compound?

The iodine atom at position 5 is highly electrophilic, enabling nucleophilic substitution (e.g., Suzuki coupling). The tert-butyl group enhances steric hindrance, limiting unwanted side reactions at the amine site. The thiazole ring’s aromaticity stabilizes intermediates in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets model the compound’s electron density distribution, HOMO-LUMO gaps, and iodine’s polarizable effect. These predict regioselectivity in cross-coupling reactions and guide catalyst design . Software like ORTEP-3 aids in crystallographic data visualization .

Q. How can contradictions in biological activity data for thiazole derivatives be resolved?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in:

- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity .

- Structural analogs : Compare with related compounds (e.g., 5-bromo or 5-nitro derivatives) to isolate iodine’s role . Methodological standardization and dose-response curves (IC50 comparisons) are essential .

Q. What strategies improve the synthetic yield of this compound in large-scale reactions?

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

The bulky tert-butyl group and iodine’s heavy atom effect often lead to poor crystal formation. Strategies include:

- Solvent selection : Slow evaporation in ethyl acetate/hexane mixtures.

- Co-crystallization : Use of carboxylic acid co-formers to stabilize lattice structures .

- Cryocrystallography : Data collection at 100 K improves diffraction quality .

Methodological Considerations

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with halogens (Br, Cl) or methyl groups at position 5.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like kinase enzymes .

- In vitro validation : Pair computational predictions with enzyme inhibition assays (e.g., EGFR kinase) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Iodine-containing waste must be treated as hazardous and neutralized with Na2S2O3.

- Storage : Inert atmosphere (N2) and desiccants to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.